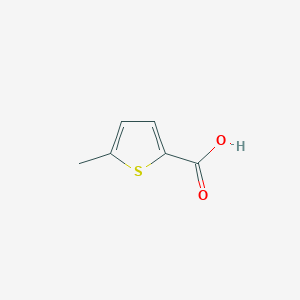

5-Methyl-2-thiophenecarboxylic acid

描述

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a crucial building block in the synthesis of a wide array of organic compounds. chemicalbook.comsigmaaldrich.comguidechem.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a benzene ring in biologically active compounds, often leading to retained or even enhanced activity. chemicalbook.comsigmaaldrich.com This principle has been successfully applied in the development of various pharmaceuticals. chemicalbook.com Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govambeed.com Beyond the realm of medicine, these compounds are integral to the advancement of materials science, finding applications as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs). nih.gov

Role of Carboxylic Acid Functionalization in Chemical Research

The introduction of a carboxylic acid group onto a molecule is a powerful strategy in chemical research, significantly influencing the compound's physical, chemical, and biological properties. ymdb.caepa.gov The carboxylic acid moiety can participate in a variety of chemical transformations, serving as a versatile handle for further molecular modifications. libretexts.org It can be converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a diverse range of derivatives. libretexts.org In the context of materials science, carboxylic acids can act as linkers in the formation of metal-organic frameworks (MOFs) and can be used to functionalize surfaces, such as those of carbon nanotubes, to improve their solubility and processability. guidechem.comepa.gov In medicinal chemistry, the acidic nature of the carboxyl group can enhance the water solubility of a drug candidate and provide a key interaction point with biological targets. nih.gov

Overview of Research Trajectories for 5-Methyl-2-thiophenecarboxylic Acid

Research involving this compound has primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules. bldpharm.comchemimpex.com Its structural features, namely the reactive carboxylic acid group and the substituted thiophene ring, make it a valuable precursor in several key areas. In medicinal chemistry, it serves as a building block for the development of new therapeutic agents, particularly anti-inflammatory and antimicrobial compounds. chemimpex.com The agrochemical industry utilizes this compound in the formulation of effective pesticides and herbicides. chemimpex.com Furthermore, in the field of materials science, this compound and its derivatives are being explored for their potential in creating conductive polymers and as components of metal-organic frameworks with applications in corrosion protection. guidechem.comchemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNGNQLPFHVODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172712 | |

| Record name | 5-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-79-2 | |

| Record name | 5-Methyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylthiophene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-2-THIOPHENECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6CX4FJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties

The physical and chemical properties of 5-Methyl-2-thiophenecarboxylic acid are key to its handling, storage, and application.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | sigmaaldrich.comnih.gov |

| Molecular Weight | 142.18 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | bldpharm.com |

| Melting Point | 135-138 °C | chemicalbook.com |

| CAS Number | 1918-79-2 | sigmaaldrich.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 Thiophenecarboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the carbon framework and proton environments within a molecule. For 5-Methyl-2-thiophenecarboxylic acid and its analogues, both ¹³C and ¹H NMR provide critical data for structural confirmation and analysis of substituent effects.

Carbon-13 NMR Chemical Shift Analysis of Thiophenecarboxylates

Carbon-13 NMR spectroscopy is instrumental in defining the carbon skeleton of thiophene (B33073) derivatives. The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the nature and position of substituents. In substituted 2-thiophenecarboxylic acid methyl esters, a linear correlation has been observed between the chemical shifts of the ring carbons and those of the corresponding carbons in similarly substituted thiophenes. oup.com This relationship allows for predictable assignments of carbon signals within the thiophene ring.

Generally, the carbonyl carbon of the carboxylic acid or ester group in 2-thiophenecarboxylates appears in the range of 160-185 ppm. chemguide.co.uk For instance, in a series of substituted phenyl 2-thiophenecarboxylates, the carbonyl carbon chemical shifts were reported to be around 160 ppm. The carbons within the thiophene ring typically resonate between 125 and 150 ppm. chemguide.co.uk The specific chemical shifts are influenced by the electronic effects of the substituents. Electronegative groups, for example, tend to shift the signals of nearby carbons to a higher frequency (downfield). libretexts.org The position of substituents also plays a crucial role; for example, the chemical shifts in thieno[2,3-b]- and thieno[3,2-b]pyridines are characteristic of the substituent's location relative to the heteroatoms. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Substituted Thiophenecarboxylates.

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid/Ester) | 160 - 185 |

| Aromatic C (Thiophene Ring) | 125 - 150 |

Note: The exact chemical shifts can vary depending on the solvent and the specific nature and position of other substituents on the thiophene ring.

Proton NMR Spectroscopy for Positional Isomerism and Substituent Effects

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the methyl protons and the two protons on the thiophene ring, in addition to the acidic proton of the carboxyl group. chemicalbook.com The chemical shifts of the thiophene ring protons are particularly informative for confirming the substitution pattern. For 2-substituted thiophenes, the proton at position 5 (para to the substituent) is typically found at a different chemical shift than the protons at positions 3 and 4 (ortho and meta, respectively).

For example, in a series of substituted phenyl 2-thiophenecarboxylates, the average chemical shifts for the protons at the 3-, 4-, and 5-positions of the thiophene ring were reported as δ 7.98, 7.18, and 7.68, respectively. The introduction of a methyl group at the 5-position in this compound would alter these shifts, and the coupling patterns between the remaining ring protons would definitively establish their positions. The study of substituent effects on ¹H NMR chemical shifts in various thiophene derivatives, including chalcone (B49325) analogues, has shown that these effects can be correlated with Hammett parameters, providing a quantitative measure of electronic transmission through the thiophene ring. koreascience.krolemiss.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the carboxylic acid and the substituted thiophene ring. chemicalbook.com

The most prominent features in the IR spectrum are the absorptions associated with the carboxylic acid group. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. acs.orgyoutube.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, typically in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids.

The thiophene ring itself also gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations are usually found in the region of 3000-3100 cm⁻¹. iosrjournals.org The C=C stretching vibrations within the aromatic ring typically appear in the 1350-1600 cm⁻¹ region. iosrjournals.org For 2-substituted thiophenes, specific bands have been noted at 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching vibration of the thiophene ring can be observed in the range of 600-850 cm⁻¹. iosrjournals.orgresearchgate.net

Table 2: Key IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1710 (strong) |

| Thiophene Ring | Aromatic C-H stretch | 3000 - 3100 |

| Thiophene Ring | C=C stretch | 1350 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₆H₆O₂S), HRMS provides an experimental mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm) of the calculated theoretical mass. nist.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. nist.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, although detailed interpretation is beyond the scope of this section. The use of HRMS in mechanistic studies of reactions involving thiophene derivatives has been demonstrated, for instance, in identifying reaction intermediates. acs.org

X-ray Crystallography and Investigation of Intermolecular Interactions

Analysis of Molecular Geometry and Conformation

X-ray crystallographic studies on thiophene derivatives have revealed detailed information about their molecular geometry. The thiophene ring is generally planar, although minor deviations can occur depending on the substituents. nih.govnih.gov For thiophene itself, the bond angle at the sulfur atom is approximately 93°, with C-C-S angles around 109° and the other two carbon bond angles near 114°. wikipedia.org The C-S bond lengths are typically around 1.70 Å, while the C-C bond lengths vary slightly depending on their position relative to the sulfur atom. wikipedia.org The introduction of substituents, such as a carboxylic acid and a methyl group, can lead to small distortions in these parameters. nih.gov

The conformation of the carboxylic acid group relative to the thiophene ring is another important structural feature that can be determined by X-ray crystallography. The planarity or twisting of this group can influence the electronic properties and intermolecular interactions of the molecule.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Thiophenecarboxylic acid |

| Methyl 2-thiophenecarboxylate |

| Phenyl 2-thiophenecarboxylate |

| Thieno[2,3-b]pyridine |

| Thieno[3,2-b]pyridine |

| Thiophene |

| Benzene (B151609) |

| Furan |

Characterization of Hydrogen Bonding and Supramolecular Architectures

The spatial arrangement of molecules in the solid state, dictated by intermolecular forces, is crucial in determining the physical and chemical properties of a compound. In the case of this compound and its analogues, hydrogen bonding and other non-covalent interactions play a pivotal role in the formation of distinct and intricate supramolecular architectures. X-ray crystallography has been an indispensable tool in elucidating these three-dimensional structures, providing precise details on bond lengths, angles, and the nature of intermolecular contacts.

The crystal structure of this compound reveals a network stabilized by a combination of hydrogen bonds and other non-bonded interactions. researchgate.net The primary interaction governing the supramolecular assembly is the classic O-H···O hydrogen bond between the carboxylic acid moieties of adjacent molecules. This interaction typically leads to the formation of centrosymmetric dimers, a common motif in carboxylic acids.

The supramolecular architectures of analogues of this compound exhibit a diverse range of structural motifs, influenced by the nature of the substituents and the presence of other coordinating species, such as metal ions.

A notable example is the copper(II) complex, [Cu(5-Me-2-TCA)₂(H₂O)(2,2′-bpy)], which forms a dimeric paddle-wheel cage structure. In this arrangement, the 5-methyl-2-thiophenecarboxylate ligands bridge two copper centers. The supramolecular structure is further stabilized by O-H···O hydrogen-bonding interactions.

Another interesting analogue is the polymeric coordination compound, catena-Poly[[trimethyltin(IV)]-µ-5-methylthiophene-2-carboxylato-κ²O:O′]. In this structure, the 5-methyl-2-thiophenecarboxylate ligands act as bridges between adjacent trimethyltin(IV) units, resulting in the formation of an extended one-dimensional chain. nih.goviucr.org

The ester derivative, 2-acetylphenyl 5-methylthiophene-2-carboxylate, showcases how the absence of the acidic proton of the carboxylic group alters the primary hydrogen bonding motif. Its crystal structure is stabilized by intermolecular C-H···O interactions, a weaker but significant force in directing the supramolecular assembly. iucr.orgresearchgate.net

These examples underscore the versatility of this compound and its derivatives in forming a variety of supramolecular architectures, from simple dimers to complex polymeric chains and metal-organic frameworks. The specific nature of these structures is a direct consequence of the interplay between strong and weak hydrogen bonds, as well as other non-covalent interactions.

Interactive Data Tables

Table 1: Crystallographic Data for catena-Poly[[trimethyltin(IV)]-µ-5-methylthiophene-2-carboxylato-κ²O:O′] nih.gov

| Parameter | Value |

| Formula | [Sn(CH₃)₃(C₆H₅O₂S)] |

| Molecular Weight | 304.95 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.9591 (8) |

| b (Å) | 10.0655 (11) |

| c (Å) | 13.9890 (12) |

| α (°) | 69.385 (1) |

| β (°) | 72.225 (1) |

| γ (°) | 75.038 (2) |

| Volume (ų) | 1231.9 (2) |

| Z | 4 |

Table 2: Selected Intermolecular Interaction in 2-Acetylphenyl 5-methylthiophene-2-carboxylate iucr.org

| Interaction Type | D···A (Å) | D-H (Å) | H···A (Å) | ∠D-H···A (°) | Symmetry Code |

| C-H···O | 3.492 (5) | 0.97 (4) | - | 154 (3) | x-1, y, z |

Computational Chemistry and Theoretical Investigations of 5 Methyl 2 Thiophenecarboxylic Acid and Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior of 5-Methyl-2-thiophenecarboxylic acid. These methods provide a microscopic understanding of its properties.

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Studies on thiophene (B33073) carboxylic acid derivatives have utilized DFT to calculate key electronic parameters. For instance, research on 2-thiophene carboxylic acid thiourea (B124793) derivatives, including a 5-methyl substituted variant, has provided valuable data on their electronic structure. mdpi.com

These calculations help in understanding the molecule's ability to donate or accept electrons, which is crucial for predicting its reactivity. The electronic properties, such as ionization potential (I), electron affinity (A), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. mdpi.com

Table 1: Calculated Electronic Properties of a 5-Methyl-2-thiophene Carboxylic Acid Derivative (in eV)

| Property | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.14 |

| Energy Gap (ΔE) | 4.11 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.14 |

Data sourced from a DFT study on 2-thiophene carboxylic acid thiourea derivatives. mdpi.com

Ab Initio Molecular Orbital Calculations for Molecular and Electronic Structure

Ab initio molecular orbital calculations are another cornerstone of computational chemistry, providing a detailed description of molecular and electronic structures from first principles, without the use of empirical parameters. These methods have been applied to study related thiophene derivatives, offering insights that can be extrapolated to this compound. nih.gov

For example, a theoretical study on 2,5-thiophenedicarboxylic acid employed high-level ab initio methods like G2(MP2) and G3(MP2) to determine its gas-phase enthalpy of formation. nih.gov The study involved identifying the most stable conformers of the molecule and performing calculations to achieve results in close agreement with experimental values. This approach underscores the capability of ab initio methods to provide accurate energetic information, which is fundamental to understanding the stability and reactivity of these compounds. nih.gov The agreement between calculated and experimental values validates the theoretical models used. nih.gov

Molecular Dynamics Simulations for Interfacial and Adsorption Interactions

Molecular dynamics (MD) simulations are instrumental in studying the behavior of molecules at interfaces and their adsorption characteristics on various surfaces. While specific MD studies on this compound are not extensively documented, research on other aromatic carboxylic acids provides a framework for understanding these interactions. researchgate.netacs.org

MD simulations can reveal the preferred orientations and binding energies of molecules on a substrate. For instance, simulations of a tricarboxylic acid derivative on a gold (Au) surface have shown that different molecular conformations exhibit distinct trajectories and dynamical behaviors. researchgate.net These simulations can identify key geometric arrangements, often described as a "lock-and-key" mechanism, between the molecule and the surface atoms, which govern the adsorption process. researchgate.net Similarly, MD studies on the adsorption of aromatic carboxylic acids on methane (B114726) hydrate (B1144303) surfaces have highlighted the influence of the surrounding environment (hydrophobic vs. aqueous phases) on the adsorption behavior. acs.org These studies demonstrate that the molecular structure, including the number of aromatic rings, can affect the formation of aggregates and the strength of adsorption. acs.org

Theoretical Studies on Thermodynamic Properties and Energetic Stability

Theoretical calculations are crucial for determining the thermodynamic properties and energetic stability of molecules. These studies often combine experimental data with high-level computational methods to provide a comprehensive understanding of a compound's stability.

A study on 2,5-thiophenedicarboxylic acid combined experimental measurements of enthalpies of combustion and sublimation with ab initio molecular orbital calculations to determine its gas-phase enthalpy of formation. nih.gov The theoretical calculations, which considered the three most stable conformers, yielded an enthalpy of formation that was in excellent agreement with the experimental value. nih.gov This synergy between experimental and theoretical approaches provides a high degree of confidence in the determined thermodynamic data. Such studies also allow for comparisons of substituent effects on the stability of different aromatic rings. For example, the energetic effects of substituting two hydrogen atoms with carboxylic acid groups were found to be very similar for both thiophene and benzene (B151609) rings. nih.gov

Table 2: Experimental and Calculated Gas-Phase Enthalpy of Formation for 2,5-Thiophenedicarboxylic Acid

| Method | ΔfH°m(g) (kJ·mol−1) |

|---|---|

| Experimental | -632.6 ± 2.2 |

| Calculated (Averaged) | -631.1 |

Data sourced from a thermochemical study on 2,5-thiophenedicarboxylic acid. nih.gov

Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a vital tool for predicting the biological activity of chemical compounds based on their molecular structures. Such models are widely used in drug discovery and materials science.

For thiophene derivatives, QSAR studies have been conducted to establish relationships between their structural features and biological activities, such as anti-cancer properties. dergipark.org.tr These studies involve generating a set of molecular descriptors that quantify various aspects of the molecular structure, including electronic, steric, and thermodynamic properties. Statistical methods, such as Multiple Linear Regression Analysis (MLRA) and Genetic Function Algorithm (GFA), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. dergipark.org.tr The predictive power of the resulting QSAR model is then validated using both internal and external sets of compounds. dergipark.org.tr Such models can guide the design of new derivatives with enhanced activity. dergipark.org.tr

Research Applications and Biological Significance of 5 Methyl 2 Thiophenecarboxylic Acid Derivatives

Applications in Medicinal Chemistry Research

The structural scaffold of 5-methyl-2-thiophenecarboxylic acid is a key component in the design and synthesis of new molecules with potential medicinal applications. Researchers have modified this core structure to develop a variety of derivatives with diverse biological properties.

Development of Antimicrobial Agents (Antibacterial and Antifungal Activity)

Derivatives of this compound have shown promise as a source of new antimicrobial agents, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

Thiophene-2-carboxamide derivatives, for instance, have been synthesized and evaluated for their antibacterial activity. In one study, amino thiophene-2-carboxamide derivatives demonstrated significant inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov Notably, a derivative with a methoxy (B1213986) group substitution exhibited the highest activity index against several of these strains. nih.gov Another study investigating plant-derived compounds found that a particular derivative displayed minimum inhibitory concentration (MIC) values of 2 µg/mL and minimum bactericidal concentration (MBC) values of 8 µg/mL against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the realm of antifungal research, a thiophene-thiosemicarbazone derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide (L10), has been identified as a promising antifungal agent. nih.gov This compound's mechanism of action against Candida albicans is believed to be mediated by the induction of oxidative stress and apoptosis. nih.gov At concentrations of 4.0 and 8.0 μg/mL, this derivative caused significant increases in reactive oxygen species (ROS) production and changes to the mitochondrial membrane potential. nih.gov Further studies on bis-5-methylbenzimidazole compounds, which share a methylated heterocyclic structure, also revealed antifungal activity against Candida albicans and Candida tropicalis, with MIC values ranging from 25 to 800 mg/L. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene (B33073) Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| Plant-derived thiophene derivative | S. aureus (MSSA) | 2 | 8 | nih.gov |

| Plant-derived thiophene derivative | S. aureus (MRSA) | 2 | 8 | nih.gov |

| Amino thiophene-2-carboxamide 7b | S. aureus | - | - | nih.gov |

| Amino thiophene-2-carboxamide 7b | B. subtilis | - | - | nih.gov |

| Amino thiophene-2-carboxamide 7b | P. aeruginosa | - | - | nih.gov |

Investigation of Anti-inflammatory Properties

The investigation of this compound derivatives for anti-inflammatory properties is an emerging area of research. While direct studies on these specific derivatives are limited, research on structurally related compounds suggests their potential in modulating inflammatory responses. For example, methyl derivatives of flavanone (B1672756) have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, IL-12p40, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Specifically, 2′-methylflavanone and 3′-methylflavanone demonstrated potent anti-inflammatory activity. nih.gov

Furthermore, a diamine-PEGylated derivative of oleanolic acid (a non-thiophene compound) has demonstrated significant in vitro and in vivo anti-inflammatory effects. nih.gov This derivative was found to inhibit the production of NO by more than 75% at a concentration of 1 µg/mL and suppress the expression of inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated RAW 264.7 cells. nih.gov These findings on other methylated and derivatized compounds highlight the potential of applying similar modification strategies to the this compound scaffold to develop novel anti-inflammatory agents. The methyl group, in particular, is a key feature that can influence the anti-inflammatory activity of a molecule.

Exploration of Anticancer Potential (e.g., Melanoma Cell Lines)

Derivatives of this compound have been a focal point in the search for new anticancer agents, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines, including melanoma.

One area of focus has been the development of 5-trifluoromethylpyrimidine derivatives. A notable compound from this class, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, exhibited potent antitumor activity. nih.gov Its half-maximal inhibitory concentration (IC50) values were 0.35 µM against A549 (lung cancer), 3.24 µM against MCF-7 (breast cancer), and 5.12 µM against PC-3 (prostate cancer) cells. nih.gov Further investigation revealed that this compound could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase. nih.gov

Other research has explored different structural modifications. For instance, certain thiophene-2-carboxamide derivatives have shown good anticancer activities against HCT-116 (colon carcinoma) cells. researchgate.net In another study, some 2-substituted-1,3-benzoxazole derivatives, which can be conceptually related to thiophene derivatives, showed excellent anticancer activities with GI50 values of less than 0.1 μM against MCF-7 and A549 cell lines. researchgate.net

Table 2: Anticancer Activity of Selected Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | nih.gov |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | MCF-7 (Breast) | 3.24 | nih.gov |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | PC-3 (Prostate) | 5.12 | nih.gov |

| Thiophene-2-carboxamide derivative 1a | HCT-116 (Colon) | Good activity | researchgate.net |

| Thiophene-2-carboxamide derivative 1b | HCT-116 (Colon) | Good activity | researchgate.net |

| Thiophene-2-carboxamide derivative 2a | HCT-116 (Colon) | Good activity | researchgate.net |

| Thiophene-2-carboxamide derivative 3b | HCT-116 (Colon) | Good activity | researchgate.net |

| Thiophene-2-carboxamide derivative 4b | HCT-116 (Colon) | Moderate activity | researchgate.net |

Studies on Enzyme Inhibition and Receptor Interaction

The biological activities of this compound derivatives are often attributed to their ability to interact with specific enzymes and cellular receptors. A significant amount of research has been dedicated to elucidating these molecular interactions.

A key target for some of these derivatives is the epidermal growth factor receptor (EGFR), a protein often implicated in cancer development. The 5-trifluoromethylpyrimidine derivative mentioned previously, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, was found to be a potent inhibitor of EGFR kinase with an IC50 value of 0.091 µM. nih.gov Another study on bis-thiohydantoin derivatives identified compounds with EGFR inhibitory activity, with IC50 values ranging from 90 nM to 178 nM. helsinki.fi

Derivatives of this compound have also been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. Certain derivatives have shown inhibitory activity against human CA I and CA II, with Ki values in the micromolar range. researchgate.net The ability of these compounds to inhibit specific enzymes highlights their potential for the development of targeted therapies.

Utilization as Building Blocks for Complex Bioactive Scaffolds

This compound is a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex and biologically active molecules. chemimpex.com Its chemical properties allow for a variety of transformations, making it a key starting material in the synthesis of numerous compounds.

This compound is frequently used in the development of pharmaceuticals, particularly in the creation of anti-inflammatory and antimicrobial agents. chemimpex.com For example, it can be a precursor in the synthesis of thiophene-2-carboxamide derivatives, which have shown a range of biological activities. nih.gov The synthesis of these more complex molecules often involves the reaction of this compound or its derivatives with other chemical entities to produce novel structures with enhanced or specific biological functions. ambeed.com The ability to use this compound as a foundational structure allows for the creation of diverse libraries of compounds for screening and development of new therapeutic agents.

Applications in Materials Science Research

In addition to its applications in medicinal chemistry, this compound and its derivatives are of significant interest in the field of materials science. The thiophene ring within these compounds imparts unique electronic and physical properties that are desirable for the creation of advanced materials.

One of the primary applications of these derivatives is in the development of conductive polymers and organic electronic devices. chemimpex.com The incorporation of the this compound moiety into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials. chemimpex.com This makes them valuable for applications such as flexible electronics, sensors, and organic photovoltaics. The ability of these compounds to act as building blocks extends to the creation of materials with tailored functionalities, paving the way for innovations in organic chemistry and material science. chemimpex.com

1 Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

Thiophene derivatives, including those related to this compound, have been effectively investigated as corrosion inhibitors for metals, particularly for steel in acidic environments. guidechem.comarabjchem.orgresearchgate.net The mechanism of protection involves the formation of a protective film on the metal surface, which prevents the chemical processes that lead to rusting. youtube.com

One study focused on triphenyltin-2-thiophene carboxylate (TTC) as a corrosion inhibitor for steel in a 1 M hydrochloric acid (HCl) solution. arabjchem.orgresearchgate.net Electrochemical polarization studies revealed that TTC functions as a mixed-type inhibitor, meaning it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. arabjchem.org The presence of TTC in the acid solution leads to a decrease in both anodic and cathodic current densities. arabjchem.org The inhibition efficiency of TTC was found to increase with its concentration, reaching up to 96-97% at a concentration of 10⁻³ M. arabjchem.orgresearchgate.net

Another approach involved the synthesis of a metal-organic framework (MOF) using Cu²⁺ as the metal ion and this compound as the organic ligand (Cu-MOF). guidechem.com This material was tested as a corrosion inhibitor for carbon steel in a hydrochloride medium. guidechem.com The results showed that the Cu-MOF also acts as a mixed corrosion inhibitor. guidechem.com The protective mechanism involves the S atoms of the thiophene ring interacting with the steel surface, leading to the adsorption of a hydrophobic protective film that effectively suppresses corrosion. guidechem.com

2 Adsorption Behavior and Interaction with Metallic Substrates

The efficacy of thiophene-based corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a barrier against the corrosive environment. arabjchem.orgyoutube.com The adsorption of these organic molecules is a key step in preventing corrosion. researchgate.net

For triphenyltin-2-thiophene carboxylate (TTC), studies have shown that its adsorption on a steel surface in an acidic medium follows the Langmuir isotherm model. arabjchem.orgresearchgate.net This indicates the formation of a monolayer of the inhibitor on the metal. The high inhibitory effect is attributed to the presence of heteroatoms (oxygen and sulfur) in the molecule's structure. arabjchem.org The sulfur atom, with its high electron density, enhances the adsorption of the inhibitor onto the steel. arabjchem.org In acidic solutions, the thiophene ring can become protonated, acquiring a positive charge that facilitates its adsorption onto the negatively charged metal surface. arabjchem.org

Similarly, the Cu-MOF derived from this compound protects carbon steel through adsorption. guidechem.com Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) confirmed that the Cu-MOF forms a hydrophobic protective film. guidechem.com The interaction is mediated through the sulfur atoms of the organic ligand, which bond with the steel surface. guidechem.com This strong adsorption effectively isolates the metal from the corrosive medium. guidechem.com

Table of Compounds Mentioned

| Compound Name | Abbreviation / Common Name | Role / Application |

| This compound | - | Parent compound, Ligand for MOF synthesis |

| 4,4′-(1-cyclopentene-1,2-diyl)bis[this compound] | 1C | Photochromic linker for quantum dots |

| Triphenyltin-2-thiophene carboxylate | TTC | Corrosion inhibitor for steel |

| Dimethyl 2,5-thiophenedicarboxylate | DMTD | Monomer for conductive polymer synthesis |

| Dimethyl 3-methyl-2,5-thiophenedicarboxylate | - | Monomer for electroconductive polymers |

| 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) | TTT-co-P3HT | Donor material in organic solar cells |

| Copper-Metal Organic Framework | Cu-MOF | Corrosion inhibitor for carbon steel |

Table of Research Findings: Corrosion Inhibition of Steel

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (E%) |

| Triphenyltin-2-thiophene carboxylate (TTC) | Steel | 1 M HCl | 10⁻⁵ M | 51% |

| Triphenyltin-2-thiophene carboxylate (TTC) | Steel | 1 M HCl | 10⁻⁴ M | 87% |

| Triphenyltin-2-thiophene carboxylate (TTC) | Steel | 1 M HCl | 10⁻³ M | 96% |

| Cu-MOF | Carbon Steel | Hydrochloride | 50 mg/L | 82.4% |

常见问题

Q. What are the standard synthetic routes for 5-methyl-2-thiophenecarboxylic acid, and how do they differ in yield and scalability?

The compound is commonly synthesized via catalytic methods or automated systems. For instance, integrated batch and flow systems have been employed for related thiophene derivatives, optimizing reaction time and yield . Traditional methods involve metal catalysts (e.g., V, Fe, Mo) to functionalize the thiophene ring, though yields may vary depending on catalyst loading and reaction conditions . Scalability challenges arise in batch processes due to exothermic reactions, whereas flow systems enhance reproducibility for gram-scale synthesis .

Q. What are the key physicochemical properties of this compound?

The molecular formula is C₆H₆O₂S (MW: 142.18 g/mol). It is stable under normal conditions but incompatible with strong oxidizers, acids, and bases, which may induce hazardous decomposition (e.g., sulfur oxides) . Solubility data is limited, but analogous thiophene-carboxylic acids show moderate solubility in polar aprotic solvents like DMF or DMSO. Structural analogs (e.g., methyl esters) are characterized via NMR and HPLC for purity validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Store in a cool, dry, ventilated area away from incompatible materials (strong oxidizers/bases). Use airtight containers to prevent moisture absorption. For spills, sweep material into sealed containers and avoid environmental release . Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound derivatives?

Yield optimization often involves catalyst screening and reaction engineering. For example, Mo-based catalysts improve regioselectivity in thiophene carboxylation . Flow chemistry systems enhance mixing and heat transfer, reducing side products in ester derivatives . Advanced purification techniques (e.g., recrystallization in ethanol/water mixtures) are critical for isolating high-purity (>97%) products .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

Key challenges include distinguishing regioisomers and verifying purity. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation . Purity assessment via HPLC (C18 columns, UV detection at 254 nm) is recommended, with retention times cross-referenced against literature . Contaminants like unreacted precursors require gradient elution protocols for separation.

Q. Are there contradictions in reported stability or reactivity data for this compound?

Limited direct contradictions exist in the literature. However, one study notes stability under ambient conditions , while another highlights decomposition at >150°C for related thiophene esters . Researchers should validate thermal stability using TGA-DSC and avoid prolonged exposure to light or humidity, which may accelerate degradation .

Q. How can this compound be utilized in designing novel heterocyclic systems or metal-organic frameworks (MOFs)?

The carboxylic acid group enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) for MOF synthesis. Derivatives like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid demonstrate structural versatility in supramolecular chemistry . Computational modeling (DFT) is advised to predict binding affinities before experimental trials .

Q. What toxicological and environmental precautions are critical for large-scale studies?

Acute toxicity data is sparse, but analogous compounds show moderate aquatic toxicity. Follow OECD guidelines for biodegradability testing and implement waste neutralization (e.g., pH adjustment) before disposal . In vitro assays (e.g., Ames test) are recommended to preliminarily assess mutagenicity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。